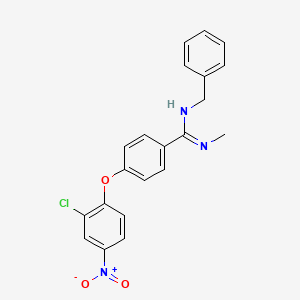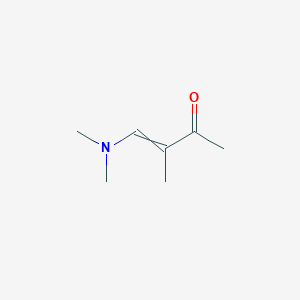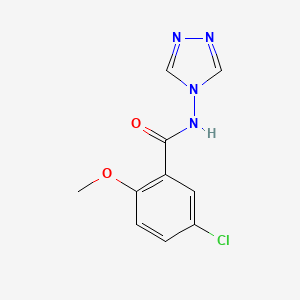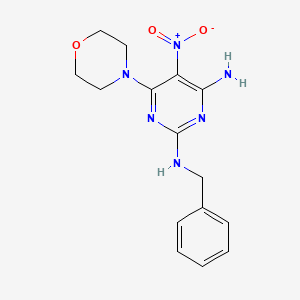
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of carboximidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route may include:
Nitration: Introduction of a nitro group to a phenol derivative.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Benzylation: Addition of a benzyl group to the phenol derivative.
Formation of Carboximidamide: Reaction of the benzylated, chlorinated, and nitrated phenol with a suitable amine to form the carboximidamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-ethylbenzenecarboximidamide: Similar structure with an ethyl group instead of a methyl group.
N-benzyl-4-(2-bromo-4-nitrophenoxy)-N’-methylbenzenecarboximidamide: Similar structure with a bromo group instead of a chloro group.
N-benzyl-4-(2-chloro-4-aminophenoxy)-N’-methylbenzenecarboximidamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of the benzyl, chloro-nitrophenoxy, and methylbenzenecarboximidamide groups in N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide imparts distinct chemical properties, such as specific reactivity patterns and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18ClN3O3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C21H18ClN3O3/c1-23-21(24-14-15-5-3-2-4-6-15)16-7-10-18(11-8-16)28-20-12-9-17(25(26)27)13-19(20)22/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
BIWUBVLCAYMEQX-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)


![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)
![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)

